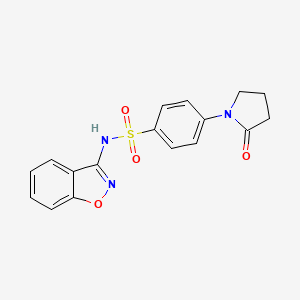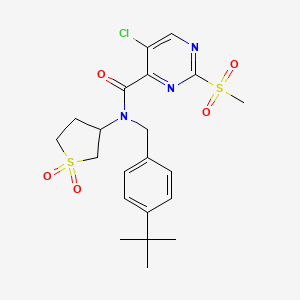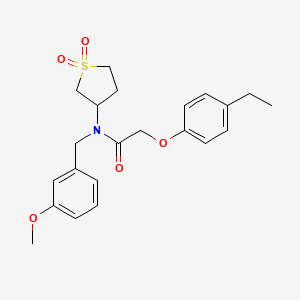![molecular formula C18H19NOS3 B11404366 9-(4-methoxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazole-2-thione](/img/structure/B11404366.png)
9-(4-methoxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“9-(4-methoxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazole-2-thione” is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9-(4-methoxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazole-2-thione” typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl derivatives and thiochromene precursors. Key steps may involve:
Cyclization reactions: to form the thiochromene core.
Thiazole ring formation: through condensation reactions.
Thione introduction: via sulfurization reactions.
Industrial Production Methods
Industrial production methods would likely focus on optimizing the yield and purity of the compound. This could involve:
Catalytic processes: to enhance reaction efficiency.
Purification techniques: such as recrystallization or chromatography.
Scalable reaction conditions: to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiochromene or thiazole rings.
Reduction: Reduction reactions could target the thione group, potentially converting it to a thiol.
Substitution: Electrophilic or nucleophilic substitution reactions may occur on the aromatic ring or heterocyclic structures.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Thiols, reduced heterocycles.
Substitution products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Synthetic intermediates: Used in the synthesis of more complex molecules.
Catalysts: Potential use in catalytic processes due to its unique structure.
Biology
Pharmacological studies: Investigated for potential therapeutic properties.
Biochemical probes: Used to study biological pathways and interactions.
Medicine
Drug development: Explored for its potential as a lead compound in drug discovery.
Diagnostic agents: Potential use in imaging or diagnostic applications.
Industry
Materials science: Used in the development of new materials with specific properties.
Chemical manufacturing: Employed in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of “9-(4-methoxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazole-2-thione” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:
Enzyme inhibition: Binding to active sites and preventing substrate interaction.
Receptor modulation: Altering receptor activity to produce a biological response.
Comparison with Similar Compounds
Similar Compounds
Thiochromenes: Compounds with a similar thiochromene core.
Thiazoles: Compounds containing the thiazole ring.
Phenyl derivatives: Compounds with a substituted phenyl ring.
Uniqueness
“9-(4-methoxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazole-2-thione” is unique due to its combination of structural features, which may confer distinct chemical and biological properties. Its specific arrangement of aromatic, heterocyclic, and sulfur-containing groups sets it apart from other compounds.
Properties
Molecular Formula |
C18H19NOS3 |
|---|---|
Molecular Weight |
361.6 g/mol |
IUPAC Name |
9-(4-methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.02,10.04,8]tetradec-4(8)-ene-6-thione |
InChI |
InChI=1S/C18H19NOS3/c1-20-12-6-4-9(5-7-12)13-14-10-2-3-11(8-10)15(14)22-17-16(13)23-18(21)19-17/h4-7,10-11,13-15H,2-3,8H2,1H3,(H,19,21) |
InChI Key |
SOLFGTIEYURABM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3C4CCC(C4)C3SC5=C2SC(=S)N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1H-indol-3-yl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11404287.png)

![3,5-dimethyl-6-[3-oxo-3-(pyrrolidin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B11404301.png)
![Dimethyl {5-[(4-fluorobenzyl)amino]-2-(furan-2-yl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11404304.png)
![3-chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11404307.png)

![ethyl 2-{[(6-chloro-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B11404317.png)


![3-(furan-2-ylmethyl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11404334.png)
![4-[3-ethoxy-4-(pentyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11404342.png)

![2-[(3-methoxyphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-benzimidazole](/img/structure/B11404369.png)
![7-[(2-chlorophenyl)methyl]-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11404376.png)
